Eriodictyol-7-glucoside is a flavonoid compound that has garnered significant attention due to its wide range of pharmacological effects. It is a derivative of eriodictyol, a flavanone found in various medicinal plants, citrus fruits, and vegetables, known for its health-promoting properties. The compound has been studied for its potential therapeutic applications in various fields, including diabetes management, cancer treatment, and protection against oxidative stress-related damage7.
Eriodictyol has been shown to increase insulin-stimulated glucose uptake in human hepatocellular liver carcinoma cells and differentiated adipocytes. It up-regulates the mRNA expression of peroxisome proliferator-activated receptor γ2 (PPARγ2) and adipocyte-specific fatty acid-binding protein (aP2), as well as the protein levels of PPARγ2 in adipocytes. Additionally, it reactivates Akt in cells with high-glucose-induced insulin resistance, indicating that its antidiabetic properties may be mediated through the PI3K/Akt pathway1.
Eriodictyol-7-O-glucoside has been identified as a potent activator of the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. By stabilizing Nrf2 and delaying its degradation, it enhances the accumulation of Nrf2 protein and activates the Nrf2-dependent protective response. This mechanism confers protection against cisplatin-induced toxicity in human renal mesangial cells, suggesting its potential use in mitigating the side effects of certain chemotherapeutic agents2.
Eriodictyol stimulates insulin secretion from mice islets and MIN6 cells in a glucose-dependent manner. This effect is mediated through the cAMP/PKA signaling pathway, as evidenced by the increased cAMP content and the inhibition of insulin secretion by specific inhibitors of adenylate cyclase and PKA. Molecular docking studies have supported these findings, showing high binding affinities of eriodictyol with PKA3.
The compound has been found to inhibit α-glucosidase activity, a key enzyme in postprandial glucose absorption. This inhibition is likely due to the binding of eriodictyol to the enzyme, leading to conformational changes and reduced activity. The structure-function relationship of flavonoids in the inhibition of α-glucosidase activity has been elucidated through spectroscopy and molecular docking analysis4.
Eriodictyol has demonstrated the ability to inhibit the migration and invasion of glioblastoma cells by reversing epithelial-mesenchymal transition (EMT) via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway. This suggests its potential as a therapeutic agent in the treatment of glioblastoma5. Additionally, it has been shown to suppress the malignant progression of colorectal cancer by downregulating TSTA3 expression, which is involved in fucosylation, a process associated with tumor metastasis9.
Eriodictyol and its derivatives have shown promise in diabetes management through various mechanisms, including the inhibition of α-glucosidase activity, stimulation of insulin secretion, and modulation of PPARγ activity. These effects contribute to improved glucose tolerance and reduced blood glucose levels in diabetic rats368.
The compound's ability to activate Nrf2 and its antioxidative properties suggest its potential in neuroprotection and as an anti-inflammatory agent. These effects are beneficial in conditions where oxidative stress and inflammation are contributing factors27.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 147075-91-0
CAS No.: 186825-39-8